Platelet-derived growth factor receptor tyrosine kinase inhibitor II is a compound that targets the platelet-derived growth factor receptor, a key player in various cellular processes, particularly in the context of cancer and other diseases. This receptor is part of the receptor tyrosine kinase family, which is involved in cellular signaling pathways that regulate cell growth, survival, and differentiation. The inhibition of this receptor can have significant therapeutic implications, particularly in oncology.
The compound is classified as a selective inhibitor of platelet-derived growth factor receptor tyrosine kinases. It is derived from various synthetic pathways aimed at modulating the activity of the platelet-derived growth factor receptor. The inhibition of this receptor can lead to reduced tumor growth and metastasis in certain cancers, making it a valuable target for drug development.
The synthesis of platelet-derived growth factor receptor tyrosine kinase inhibitor II typically involves several steps that include:
The detailed synthetic route may involve multiple optimization steps to enhance yield and selectivity for the target compound .
The molecular structure of platelet-derived growth factor receptor tyrosine kinase inhibitor II features a core structure that typically includes:
Data from crystallographic studies indicate that the compound forms several hydrogen bonds with key residues in the binding pocket of the platelet-derived growth factor receptor, which is crucial for its inhibitory activity .
The chemical reactions involved in the synthesis and activity of platelet-derived growth factor receptor tyrosine kinase inhibitor II include:
The mechanism by which platelet-derived growth factor receptor tyrosine kinase inhibitor II exerts its effects involves:
Platelet-derived growth factor receptor tyrosine kinase inhibitor II exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate dosing regimens for therapeutic applications .
Platelet-derived growth factor receptor tyrosine kinase inhibitor II has several applications in scientific research and clinical settings:
Platelet-Derived Growth Factor Receptor (PDGFR) signaling was first implicated in oncogenesis in the late 20th century, when aberrant PDGFR activation was linked to malignancies like glioblastoma, gastrointestinal stromal tumors (GIST), and non-small cell lung cancer (NSCLC) [1] [9]. Dysregulated PDGFR phosphorylation drives tumor proliferation, angiogenesis, and metastasis through downstream pathways (e.g., PI3K/Akt and Ras/MAPK) [9]. Parallel research identified PDGFR's role in fibrotic diseases, including systemic sclerosis (SSc), where it mediates fibroblast activation and extracellular matrix deposition [10]. The dual pathogenetic significance established PDGFR as a high-priority target, catalyzing inhibitor development.
Early efforts (1990s) focused on characterizing PDGFR’s kinase domain. Studies demonstrated that even truncated PDGFR-β lacking transmembrane/ligand-binding domains retained dimerization-dependent tyrosine kinase activity, enabling targeted drug screening [5]. This foundational work validated ATP-competitive inhibition as a viable strategy.
ATP-competitive inhibitors bind the kinase domain’s conserved ATP-binding cleft, preventing substrate phosphorylation. Design strategies emphasized:
Table 1: Evolution of Key PDGFR Inhibitor Chemical Properties
Compound Class | Representative Structure | PDGFR-β IC₅₀ | Selectivity Challenges |
---|---|---|---|
Early Indolinones | DMBI | ~20 nM | FGFR1, c-Src |
Quinoline Derivatives | 3-(4-Methoxyphenyl)-6,7-dimethoxyquinoline | ≤20 nM | VEGFR2, c-Kit |
Bis-Indolyl Methanones | PDGFR Inhibitor II | 1.1 μM (cellular) | Flt3 |
Pyrimidoindoles | N4-(3-Ethynylphenyl)pyrimido[4,5-b]indole | 9 nM | EGFR, VEGFR2 |
The 1990s saw quinoline derivatives dominate PDGFR inhibitor development. Quinoline-based scaffolds (e.g., 3-substituted-6,7-dimethoxyquinolines) achieved nanomolar potency by positioning methoxy groups to form hydrogen bonds with Leu-595 and Val-658 in PDGFR-β, while hydrophobic extensions occupied the DFG-out pocket [6]. However, metabolic instability and off-target effects (e.g., VEGFR2 inhibition) limited utility.
Bis-indolyl methanones emerged as next-generation inhibitors, exemplified by PDGFR Tyrosine Kinase Inhibitor II (C₂₃H₁₇N₃O₂). Its design merged two indole rings via a ketone linker, enabling:
Further optimization yielded pyrimido[4,5-b]indoles, where fused pyrimidine-indole cores improved rigidity and anilino substitutions at C4 balanced PDGFR-β/EGFR polypharmacology for resistance mitigation [8].
Initial screens relied on radiometric assays using recombinant PDGFR-β and [γ-³²P]ATP to quantify substrate phosphorylation inhibition [5] [7]. Though accurate, low throughput and radioactivity hazards spurred alternative methods:
Table 2: High-Throughput Screening Approaches for PDGFR Inhibitors
Method | Throughput | Key Advantage | Application Example |
---|---|---|---|
Radiometric Assay | Low | Gold-standard accuracy | DMBI discovery [5] |
Fluorescence Polarization | Medium | Non-radioactive; real-time kinetics | Quinoline derivative screening [7] |
TR-FRET | High | Low interference; miniaturizable | Bis-indolyl methanone validation [7] |
ML Virtual Screening | Ultra-high | Cost-efficient library prioritization | ZINC000002931631 identification [1] |
Lead optimization focused on:
These efforts culminated in PDGFR Inhibitor II as a reversible, ATP-competitive tool compound for targeted disruption of PDGFR signaling cascades.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1